CID 71774556 is a chemical compound cataloged in the PubChem database, notable for its unique molecular structure and potential applications in various scientific fields. It is classified under organic compounds, specifically falling within the category of organometallic compounds due to the presence of iron in its structure. The compound's molecular formula is , and it has a molecular weight of 252.13 g/mol. Its InChI key is DSZWLZDKKWLXLH-UHFFFAOYSA-N, which provides a standardized way to identify the compound across databases.
The synthesis of CID 71774556 typically involves several specific routes and reaction conditions. The preparation may utilize cyclodextrins to form inclusion complexes, which enhances solubility and stability. This process includes determining the inclusion formation constant through analytical techniques such as spectroscopy.
For industrial production, large-scale synthesis is optimized to ensure high yield and purity. This often involves advanced analytical techniques to monitor the reaction process, ensuring that the final product meets quality standards. Common methods may include:
CID 71774556 exhibits a complex molecular structure characterized by its organometallic nature. The arrangement of atoms can be represented using various structural formulas:
The compound's unique features stem from its iron center, which significantly influences its reactivity and interaction with other molecules.
CID 71774556 is involved in various chemical reactions, including:
Common reagents utilized in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions, including temperature and solvent choice, are meticulously controlled to optimize yields.
The mechanism of action for CID 71774556 involves its interaction with specific biological targets. The compound binds to these targets, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its potential therapeutic applications.
CID 71774556 possesses distinct physical properties that influence its behavior in different environments. These include:
The chemical stability and reactivity of CID 71774556 are defined by its molecular structure. Key properties include:
Property | Value |
---|---|
Molecular Formula | C15H16Fe |
Molecular Weight | 252.13 g/mol |
InChI | InChI=1S/C10H11.C5H5.Fe/c1... |
InChI Key | DSZWLZDKKWLXLH-UHFFFAOYSA-N |
Canonical SMILES | C1CC=C(C1)[C]2[CH][CH][CH][CH]2.[Fe] |
CID 71774556 has a broad range of applications across several scientific disciplines:
The versatility of CID 71774556 makes it a valuable compound for ongoing research and development across multiple fields.
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9